molecular formula C10H11ClN2 B14583154 1H-Pyrrolo[3,2-c]pyridine, 4-chloro-2,3,6-trimethyl- CAS No. 61191-04-6

1H-Pyrrolo[3,2-c]pyridine, 4-chloro-2,3,6-trimethyl-

Cat. No.: B14583154
CAS No.: 61191-04-6
M. Wt: 194.66 g/mol
InChI Key: KUYBLUSJQIDYOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[3,2-c]pyridine, 4-chloro-2,3,6-trimethyl- is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring

Preparation Methods

The synthesis of 1H-Pyrrolo[3,2-c]pyridine, 4-chloro-2,3,6-trimethyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Formation of the Pyridine Ring: The pyridine ring can be constructed through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

    Chlorination and Methylation: The final steps involve the chlorination and methylation of the fused pyrrolo[3,2-c]pyridine structure to introduce the 4-chloro and 2,3,6-trimethyl substituents.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1H-Pyrrolo[3,2-c]pyridine, 4-chloro-2,3,6-trimethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon to reduce the pyridine ring.

    Substitution: Nucleophilic substitution reactions can occur at the chloro position, where nucleophiles such as amines or thiols can replace the chlorine atom.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form biaryl or alkyne-substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Pyrrolo[3,2-c]pyridine, 4-chloro-2,3,6-trimethyl- has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting kinases and other enzymes.

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Chemical Biology: It serves as a building block for the synthesis of complex molecules used in chemical biology research.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[3,2-c]pyridine, 4-chloro-2,3,6-trimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In biological systems, it may interfere with cellular pathways by affecting signal transduction or gene expression.

Comparison with Similar Compounds

1H-Pyrrolo[3,2-c]pyridine, 4-chloro-2,3,6-trimethyl- can be compared with other similar compounds, such as:

    1H-Pyrrolo[3,2-c]pyridine: Lacks the chloro and methyl substituents, resulting in different chemical reactivity and biological activity.

    4-Chloro-1H-pyrrolo[3,2-c]pyridine: Similar structure but without the methyl groups, which may affect its electronic properties and interactions with biological targets.

    1H-Pyrrolo[2,3-b]pyridine: A different isomer with the pyridine ring fused at a different position, leading to distinct chemical and biological properties.

The uniqueness of 1H-Pyrrolo[3,2-c]pyridine, 4-chloro-2,3,6-trimethyl- lies in its specific substitution pattern, which imparts unique electronic and steric properties that can be exploited in various applications.

Properties

CAS No.

61191-04-6

Molecular Formula

C10H11ClN2

Molecular Weight

194.66 g/mol

IUPAC Name

4-chloro-2,3,6-trimethyl-1H-pyrrolo[3,2-c]pyridine

InChI

InChI=1S/C10H11ClN2/c1-5-4-8-9(10(11)12-5)6(2)7(3)13-8/h4,13H,1-3H3

InChI Key

KUYBLUSJQIDYOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(N2)C)C)C(=N1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.